molecular formula C21H22N4O3 B2491747 N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899942-44-0

N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2491747
M. Wt: 378.432
InChI Key: MUDZEPBSMWZZNA-UHFFFAOYSA-N
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Description

The compound N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide belongs to a class of organic molecules known for their complex structure and diverse chemical properties. This compound, characterized by the presence of pyridinyl and dimethoxyphenyl groups attached to a dihydropyrrolopyrazine core, is of interest due to its potential applications in various fields of chemistry and material science.

Synthesis Analysis

The synthesis of related pyrazine and pyridine derivatives often involves multi-step reactions, including condensation and cyclization processes. For example, the synthesis of similar compounds has been achieved through reactions involving aromatic aldehydes, cyclic 1,3-dicarbonyls, and arylamines, showcasing the versatility and complexity of synthetic routes used for such compounds (Sun et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of analogous compounds has been conducted using techniques like X-ray crystallography, revealing detailed information about crystal systems, space groups, and hydrogen bond interactions. This level of analysis helps in understanding the three-dimensional conformation and stabilization mechanisms of these molecules (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

Compounds in this category often participate in various chemical reactions, including Michael addition and cycloaddition reactions. These reactions not only demonstrate the reactivity of such molecules but also allow for the synthesis of a wide range of derivatives with potential biological activity and material applications (Shim et al., 2002).

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized and its crystal structure determined using single crystal X-ray diffraction studies. The crystal and molecular structure is stabilized by N-H⋯O and C-H⋯O hydrogen bond interactions, indicating potential use in crystallography and material science studies (Prabhuswamy et al., 2016).

Utility in Heterocyclic Synthesis

  • The compound or its derivatives have been utilized as a key intermediate in the synthesis of various heterocyclic compounds, suggesting its role in developing novel pharmaceuticals or organic materials (Mansour et al., 2020), (Bialy & Gouda, 2011).

Photophysical and Electrochemical Properties

  • The photophysical properties of related compounds have been studied using UV-Visible and fluorescence spectroscopy, while electrochemical properties were examined using cyclic voltammetry. This research suggests applications in developing optical and electronic materials (Golla et al., 2020).

Application in Dyeing and Biological Activities

  • Novel heterocyclic compounds related to the chemical have been synthesized and used for dyeing polyester fibers. These compounds have shown high efficiency in in vitro screening for antioxidant activity, antitumor activity, and antimicrobial activity against various pathogenic bacteria and fungi, indicating their potential in medical and textile industries (Khalifa et al., 2015).

Formation of Metal-Organic Frameworks (MOFs)

  • The compound or its derivatives have been used in the formation of Metal-Organic Frameworks (MOFs), highlighting its potential in catalysis, gas storage, and separation technologies (Cati & Stoeckli-Evans, 2014).

Safety And Hazards



  • The compound’s toxicity should be assessed through in-vitro and in-vivo studies.

  • ADMET analysis suggests moderate toxicity to humans.




  • Future Directions



    • Explore its potential as an antifungal drug candidate .

    • Investigate structure-activity relationships for optimization.

    • Assess its efficacy against emerging drug-resistant Candida strains.




    properties

    IUPAC Name

    N-(2,3-dimethoxyphenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H22N4O3/c1-27-18-7-3-5-16(20(18)28-2)23-21(26)25-14-13-24-12-4-6-17(24)19(25)15-8-10-22-11-9-15/h3-12,19H,13-14H2,1-2H3,(H,23,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MUDZEPBSMWZZNA-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=CC(=C1OC)NC(=O)N2CCN3C=CC=C3C2C4=CC=NC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H22N4O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    378.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

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